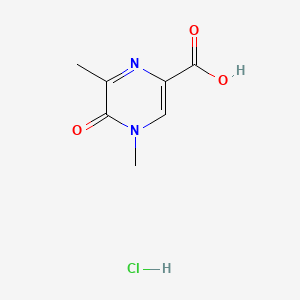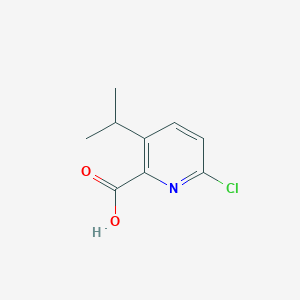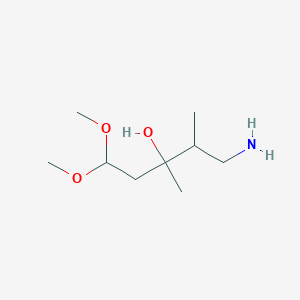
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C7H9ClN2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a pyrazine ring substituted with methyl groups and a carboxylic acid group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropionic acid with acetic anhydride, followed by cyclization to form the pyrazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, while reduction may produce 4,6-dimethyl-5-hydroxy-4,5-dihydropyrazine-2-carboxylic acid.
Scientific Research Applications
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride
- 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid
- 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality make it a versatile compound for various applications.
Properties
Molecular Formula |
C7H9ClN2O3 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
4,6-dimethyl-5-oxopyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-6(10)9(2)3-5(8-4)7(11)12;/h3H,1-2H3,(H,11,12);1H |
InChI Key |
BLKVSUANSWHJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN(C1=O)C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)


![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)



![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)

![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)

![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
